molecular formula C27H31N5O2 B3016135 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine CAS No. 1111262-30-6

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B3016135
CAS No.: 1111262-30-6
M. Wt: 457.578
InChI Key: GBTDFFZKJYMRQA-UHFFFAOYSA-N
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Description

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both pyrazolo[1,5-a]pyrazine and piperazine moieties, makes it an interesting subject for scientific research.

Scientific Research Applications

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

Preparation Methods

The synthesis of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromopyrazolo[1,5-a]pyrazines with arylboronic acids in the presence of a palladium catalyst (Pd(dppf)Cl2·CH2Cl2) and cesium carbonate (Cs2CO3) in a solvent system of acetonitrile and water . This reaction forms the 4-arylpyrazolo[1,5-a]pyrazine intermediate, which can then be further functionalized to introduce the piperazine and methoxyphenyl groups.

Chemical Reactions Analysis

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Mechanism of Action

The mechanism of action of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine include:

The uniqueness of this compound lies in its combination of pyrazolo[1,5-a]pyrazine and piperazine moieties, which confer distinct biological and photophysical properties.

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c1-3-4-19-34-22-11-9-21(10-12-22)23-20-25-27(28-13-14-32(25)29-23)31-17-15-30(16-18-31)24-7-5-6-8-26(24)33-2/h5-14,20H,3-4,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTDFFZKJYMRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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